

# Assessing the cost-effectiveness of Mupirocin for MRSA decolonization

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |  |  |  |
|----------------------|------------|-----------|--|--|--|
| Compound Name:       | Murraxocin |           |  |  |  |
| Cat. No.:            | B015986    | Get Quote |  |  |  |

## Mupirocin for MRSA Decolonization: A Cost-Effectiveness Comparison

The escalating threat of Methicillin-resistant Staphylococcus aureus (MRSA) in healthcare settings has intensified the search for effective and economically viable decolonization strategies. Mupirocin, a topical antibiotic, has long been a cornerstone of MRSA eradication protocols. This guide provides a comprehensive comparison of the cost-effectiveness of mupirocin-based MRSA decolonization strategies against other alternatives, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

# Comparative Cost-Effectiveness of MRSA Decolonization Strategies

Multiple economic models and clinical trials have evaluated the financial viability of various MRSA decolonization approaches. The primary strategies include:

- Screen and Treat (Targeted Decolonization): Patients are screened for MRSA carriage, and only those who test positive receive decolonization therapy.
- Universal Decolonization: All patients in a specific high-risk unit (e.g., ICU) receive decolonization therapy without prior screening.







• No Intervention: Patients are not screened or treated for MRSA carriage prophylactically.

The following tables summarize the quantitative data from key studies, comparing the costeffectiveness of mupirocin with other agents and strategies.

Table 1: Cost-Effectiveness of Mupirocin-Based Strategies



| Strategy                                         | Comparator                      | Cost Savings<br>per<br>Patient/1,000<br>Patient Days                              | Infection Rate<br>Reduction                                                           | Key Findings                                                                                            |
|--------------------------------------------------|---------------------------------|-----------------------------------------------------------------------------------|---------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------|
| Universal Decolonization (Mupirocin + CHG)       | Screening and Isolation         | \$171,000 per<br>1,000 ICU<br>admissions                                          | 9 additional<br>bloodstream<br>infections<br>prevented per<br>1,000 ICU<br>admissions | Universal decolonization is a dominant strategy, being both more effective and less costly.[1][2][3][4] |
| Universal Decolonization (Mupirocin + CHG)       | Targeted<br>Decolonization      | \$21 per<br>admission                                                             | 4 additional<br>bloodstream<br>infections<br>prevented per<br>1,000 ICU<br>admissions | Universal decolonization demonstrates lower intervention costs.[2]                                      |
| Screen and Treat<br>(Mupirocin)                  | No Treatment                    | Both "screen-<br>and-treat" and<br>"treat-all"<br>strategies were<br>cost-saving. | Reduced risk of surgical site infection (SSI).                                        | Both strategies had lower costs and greater benefits compared to no treatment.[5]                       |
| Decolonization Bundle (Mupirocin + CHG)          | Usual Care                      | \$153 per person                                                                  | Resulted in 16 complex SSIs annually compared to 32 with usual care.                  | The decolonization bundle was found to be cost-saving.[6][7]                                            |
| Active Surveillance + Decolonization (Mupirocin) | Active<br>Surveillance<br>Alone | Dominated (lower cost, greater effectiveness).                                    | Avoided hospital-<br>acquired MRSA<br>infections and<br>deaths.                       | Adding decolonization to a surveillance strategy is economically favorable.[8]                          |



Table 2: Cost-Effectiveness of Mupirocin Alternatives

| Alternative<br>Agent(s)                           | Comparator                         | Cost Savings<br>per Patient | Infection Rate<br>Reduction                                                   | Key Findings                                                                            |
|---------------------------------------------------|------------------------------------|-----------------------------|-------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------|
| Povidone-Iodine<br>(Universal<br>Application)     | Mupirocin<br>(Screen and<br>Treat) | \$74.42 per<br>patient      | Not specified, but considered equally effective in some studies.              | Universal povidone-iodine protocol is potentially more cost-saving.[5][9] [10]          |
| Pure<br>Hypochlorous<br>Acid (pHA) +<br>Mupirocin | Mupirocin +<br>Chlorhexidine       | \$75.56 per bed<br>day      | MRSA infection rate decreased from 7.23 to 2.37 per 1,000 patient days.       | The combination of pHA and mupirocin is a cost-saving strategy in burn patients.[9][11] |
| Chlorhexidine<br>(CHG) alone or<br>with Mupirocin | No<br>Decolonization               | Not specified               | CHG alone and in combination with mupirocin significantly reduced MRSA rates. | Mupirocin alone did not achieve statistical significance in one meta-analysis.[13]      |

### **Experimental Protocols**

Detailed methodologies are crucial for the replication and validation of research findings. The following sections outline the protocols employed in key studies assessing the cost-effectiveness of MRSA decolonization.

## REDUCE MRSA Trial: Universal ICU Decolonization Protocol

This large-scale, cluster-randomized trial compared three strategies in intensive care units (ICUs).[7][10][14][15]



 Objective: To determine the most effective strategy for reducing MRSA infections and allcause bloodstream infections in adult ICU patients.

#### Interventions:

- Screening and Isolation: Nasal screening for MRSA upon ICU admission, followed by contact precautions for patients with positive results.
- Targeted Decolonization: In addition to screening and isolation, MRSA-positive patients received a 5-day course of twice-daily intranasal mupirocin and daily bathing with 2% chlorhexidine gluconate (CHG) cloths.[7]
- Universal Decolonization: All ICU patients received a 5-day course of twice-daily intranasal mupirocin and daily CHG bathing for the duration of their ICU stay, without prior screening.
   [7][14]
- Data Collection: Rates of MRSA-positive clinical cultures and all-cause bloodstream infections were collected throughout the study period.
- Economic Analysis: A decision-analysis model was used to estimate the healthcare costs
  associated with each strategy, with effectiveness estimates derived from the trial results and
  cost estimates from existing literature.[1][2][3][4]

### **Povidone-Iodine Nasal Decolonization Protocol**

Several studies have investigated povidone-iodine as an alternative to mupirocin, particularly in the context of rising mupirocin resistance.[1][2]

- Objective: To evaluate the efficacy and cost-effectiveness of preoperative nasal decolonization with povidone-iodine compared to mupirocin-based protocols.
- Intervention:
  - Povidone-Iodine Group: Patients receive a single preoperative application of 10% povidone-iodine solution to the nares.[1] Some protocols involve a 5% povidone-iodine gel.[2]



- Mupirocin Group: Patients undergo MRSA screening, and if positive, receive a 5-day course of twice-daily intranasal mupirocin ointment.
- Data Collection: Nasal swabs are collected pre- and post-intervention to assess the reduction in S. aureus and MRSA colonization. Surgical site infection rates are also monitored.
- Economic Analysis: A cost analysis model is developed to compare the costs of a universal povidone-iodine protocol with a screen-and-treat mupirocin protocol, considering the costs of screening, the decolonization agent, and the treatment of infections.[5][9]

### Hypochlorous Acid and Mupirocin Universal Decolonization in Burn Units

This protocol was evaluated in a specialized, high-risk patient population.[9][11][12][16]

- Objective: To assess the impact of universal decolonization with mupirocin and pure hypochlorous acid (pHA) on healthcare-associated MRSA infections in a burn ICU.
- Intervention:
  - Pre-intervention Period: Standard of care included daily bathing with a 2-4% chlorhexidine solution and a 5-day course of 2% nasal mupirocin.
  - Post-intervention Period: The chlorhexidine solution was replaced with pHA-moistened dressings, while the mupirocin protocol remained the same.
- Data Collection: A retrospective observational study design was used, collecting data on MRSA infection rates per 1,000 patient days from electronic medical records.
- Economic Analysis: A patient-level microsimulation model was developed to perform a cost analysis from the US health system perspective. Clinical inputs were derived from the observational study, and cost estimates were obtained from a pragmatic literature review.[9]
   [11][12]



# Visualizing Decolonization Workflows and Economic Models

The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of different MRSA decolonization strategies and the structure of the economic models used to assess their cost-effectiveness.



Click to download full resolution via product page

Caption: Comparison of "Screen and Treat" versus "Universal Decolonization" workflows.





Click to download full resolution via product page

Caption: Simplified decision tree for cost-effectiveness analysis of MRSA decolonization.

#### **Discussion and Future Directions**

The evidence strongly suggests that active MRSA decolonization strategies are cost-effective compared to no intervention. Universal decolonization with mupirocin and chlorhexidine has been shown in large-scale trials to be a dominant strategy in high-risk settings like ICUs, leading to both better patient outcomes and lower healthcare costs.

However, the rise of mupirocin resistance is a significant concern that necessitates the evaluation of alternative agents. Povidone-iodine and pure hypochlorous acid are emerging as



promising, cost-effective alternatives, although more large-scale comparative effectiveness trials are needed to solidify their place in clinical practice.

For drug development professionals, the focus should be on novel anti-staphylococcal agents that are effective, have a low propensity for resistance development, and can be administered easily and cost-effectively. Future research should also concentrate on personalized decolonization strategies that consider patient-specific risk factors and local resistance patterns to optimize both clinical and economic outcomes.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. Cost savings of universal decolonization to prevent intensive care unit infection: implications of the REDUCE MRSA trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. clsjournal.ascls.org [clsjournal.ascls.org]
- 5. Cost Efficacy of Methicillin-Resistant Staphylococcus aureus Decolonization With Intranasal Povidone-Iodine PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Chlorhexidine and Mupirocin Susceptibility of Methicillin-Resistant Staphylococcus aureus Isolates in the REDUCE-MRSA Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cost-effectiveness of adding decolonization to a surveillance strategy of screening and isolation for methicillin-resistant Staphylococcus aureus carriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cost-analysis of universal decolonization with pure hypochlorous acid and mupirocin to reduce MRSA infections in intensive care burn unit patients PMC [pmc.ncbi.nlm.nih.gov]
- 10. Universal ICU Decolonization: An Enhanced Protocol | Agency for Healthcare Research and Quality [ahrq.gov]



- 11. Cost-analysis of universal decolonization with pure hypochlorous acid and mupirocin to reduce MRSA infections in intensive care burn unit patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Universal ICU Decolonization: An Enhanced Protocol Healthy People 2030 | odphp.health.gov [odphp.health.gov]
- 14. ahrq.gov [ahrq.gov]
- 15. Creation of Targeted Tools- ARCHIVED Rethinking Clinical Trials [rethinkingclinicaltrials.org]
- 16. Universal decolonization with hypochlorous solution in a burn intensive care unit in a tertiary care community hospital PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Assessing the cost-effectiveness of Mupirocin for MRSA decolonization]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b015986#assessing-the-cost-effectiveness-of-mupirocin-for-mrsa-decolonization]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com





